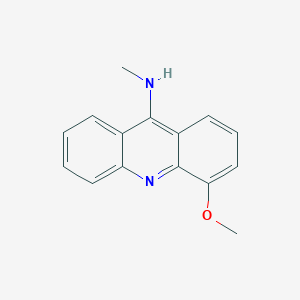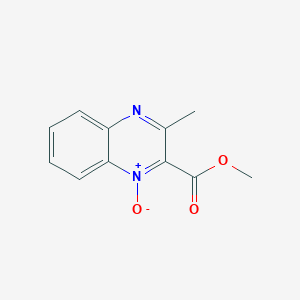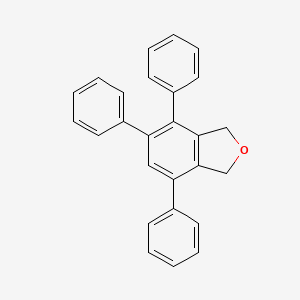![molecular formula C15H20Cl2N2O3 B14588364 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine CAS No. 61339-78-4](/img/structure/B14588364.png)
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and potential applications. This compound is known for its role as an alkylating agent, which allows it to interact with DNA and other biological molecules, making it a valuable tool in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine typically involves several key steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid, which is protected by methyl esterification.
Addition of 2-Hydroxyethyl Groups: The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is derived by adding two 2-hydroxyethyl groups using ethylene oxide.
Formation of the Target Molecule:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The nitrogen mustard group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine involves its ability to alkylate DNA. This process occurs through the formation of covalent bonds between the nitrogen mustard group and the DNA bases, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a valuable tool in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A chemotherapy drug that also contains a nitrogen mustard group and is used to treat chronic lymphocytic leukemia.
Melphalan: Another nitrogen mustard-based chemotherapy agent used to treat multiple myeloma and ovarian cancer.
Sarcolysine: A compound similar to melphalan, used in cancer treatment.
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine is unique due to its specific structure, which combines the nitrogen mustard group with an alanine moiety. This combination enhances its ability to interact with biological molecules and provides a distinct mechanism of action compared to other similar compounds .
Properties
CAS No. |
61339-78-4 |
|---|---|
Molecular Formula |
C15H20Cl2N2O3 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-11(15(21)22)18-14(20)10-12-2-4-13(5-3-12)19(8-6-16)9-7-17/h2-5,11H,6-10H2,1H3,(H,18,20)(H,21,22)/t11-/m0/s1 |
InChI Key |
UICCUZSJRACPCF-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


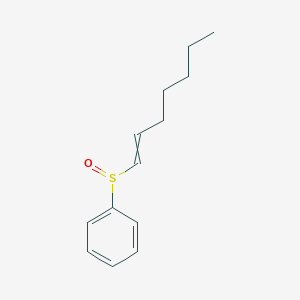
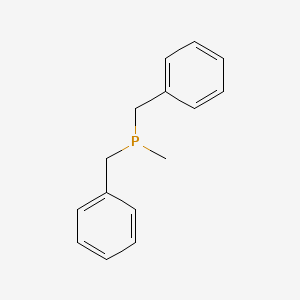
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)
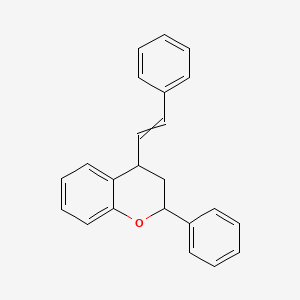


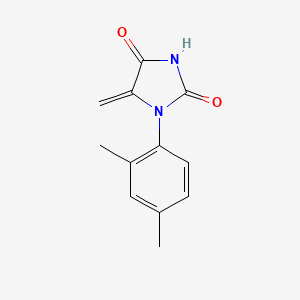
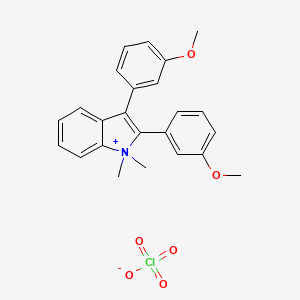
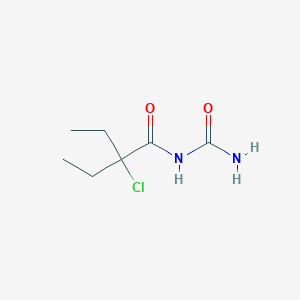
![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
